1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE
Overview
Description
1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a nitrobenzoyl group attached to a piperazine ring, which is further connected to a phenyl group and an ethanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-nitrobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromoacetophenone under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.
Hydrolysis: The ethanone moiety can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
1-{4-[4-(2-NITROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE can be compared with other similar compounds, such as:
1-benzoyl-4-(4-nitrophenyl)piperazine: Similar structure but with a benzoyl group instead of a nitrobenzoyl group.
1-(4-bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group instead of a nitrobenzoyl group.
2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone: Contains a sulfonyl group and a morpholino ring, providing different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[4-[4-(2-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-14(23)15-6-8-16(9-7-15)20-10-12-21(13-11-20)19(24)17-4-2-3-5-18(17)22(25)26/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPXMQAOGQMDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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